molecular formula C18H25NO5 B12075173 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid

Cat. No.: B12075173
M. Wt: 335.4 g/mol
InChI Key: UQERZNKXURLELP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic route involves the reaction of with .

      Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including esterification, amidation, and cyclization.

      Common Reagents and Conditions: Reagents like and are commonly used for esterification.

      Major Products: The major product is the target compound itself, which serves as a versatile linker in PROTACs.

  • Scientific Research Applications

      Chemistry: Used as a building block for designing PROTAC molecules.

      Biology: Enables targeted protein degradation, aiding in the study of protein function and cellular processes.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

    • The compound facilitates targeted protein degradation by linking the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
    • Molecular targets and specific pathways depend on the PROTAC design and the protein of interest.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H25NO5

    Molecular Weight

    335.4 g/mol

    IUPAC Name

    4-methoxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid

    InChI

    InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-7-12(8-10-19)14-11-13(16(20)21)5-6-15(14)23-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21)

    InChI Key

    UQERZNKXURLELP-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)OC

    Origin of Product

    United States

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